synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: A Key Scaffold in Modern Medicinal Chemistry
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is a vital heterocyclic building block in contemporary drug discovery and development. The molecule itself merges two structurally significant motifs: the piperidine ring and the cyclopropylcarbonyl group. The piperidine scaffold is a privileged structure found in a vast array of pharmaceuticals, prized for its conformational rigidity and its ability to be functionalized to modulate pharmacological properties like receptor affinity and pharmacokinetic profiles.[1][2] The N-acyl cyclopropyl group is often introduced to enhance metabolic stability, improve potency, or alter the electronic properties of the parent amine.
This guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. It is designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and scalability.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical approach to the involves the formation of the amide bond between the piperidine nitrogen and the cyclopropylcarbonyl moiety. This retrosynthetic disconnection leads to two readily accessible starting materials: piperidine-4-carboxylic acid (also known as isonipecotic acid) and a cyclopropanecarboxylic acid derivative.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy I: Direct N-Acylation of Isonipecotic Acid
The most straightforward synthesis involves the direct acylation of the secondary amine of isonipecotic acid using an activated cyclopropanecarboxylic acid derivative, typically the acyl chloride. This method is often employed for its atom economy and fewer synthetic steps.
Causality and Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is crucial to prevent it from competing with the piperidine for the acylating agent.
Experimental Protocol: Direct Acylation
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic Acid)
-
Cyclopropanecarbonyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or a Water/Toluene mixture
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture again to 0-5 °C and carefully acidify to a pH of 2-3 with concentrated HCl.
-
Isolation: The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid as a solid.
Synthetic Strategy II: The Protective Group Approach
A more robust and often higher-yielding strategy involves the protection of the carboxylic acid functional group as an ester prior to N-acylation. This prevents potential side reactions, such as the formation of a mixed anhydride between the carboxylic acid of the starting material and the acyl chloride. The synthesis proceeds in three distinct steps: esterification, N-acylation, and saponification (hydrolysis).
Caption: Workflow for the protective group synthetic strategy.
Step 1: Esterification of Piperidine-4-carboxylic Acid
Rationale: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) renders it unreactive towards the acyl chloride in the subsequent step. This is a standard and highly effective protecting group strategy.[1]
Protocol:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the ester, typically as its hydrochloride salt.
Step 2: N-Acylation of the Piperidine Ester Intermediate
Rationale: With the carboxylic acid protected, the piperidine nitrogen is the sole nucleophilic site available for reaction with the electrophilic cyclopropanecarbonyl chloride.
Protocol:
-
Dissolve the piperidine-4-carboxylate ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), and stir for 15 minutes at room temperature.
-
Cool the mixture to 0-5 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated ester.
Step 3: Saponification (Hydrolysis) of the Ester
Rationale: The final step is the deprotection of the ester group to reveal the target carboxylic acid. This is achieved through base-mediated hydrolysis.
Protocol:
-
Dissolve the N-acylated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water or ethanol and water.
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).[1]
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC/LCMS).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C and acidify with 1M HCl to a pH of 2-3, which will precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
Data Summary and Comparison
| Parameter | Strategy I: Direct Acylation | Strategy II: Protective Group Approach |
| Starting Materials | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride, Alcohol, Thionyl chloride |
| Number of Steps | 1 | 3 |
| Key Reagents | NaOH or TEA | H₂SO₄ or SOCl₂, TEA or DIPEA, LiOH or NaOH |
| Typical Overall Yield | Moderate (60-75%) | High (80-95%) |
| Pros | Fewer steps, faster overall time | Higher purity, fewer side products, more robust and scalable |
| Cons | Potential for side reactions, may require more rigorous purification | Longer process, requires more reagents |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups (cyclopropyl, piperidine, carbonyl, and carboxylic acid protons/carbons).
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in drug development.
Adherence to these analytical checkpoints at each stage ensures the reliability and reproducibility of the synthesis.
References
-
Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]
- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- Google Patents. (n.d.). WO2006034092A2 - Process for production of piperidine derivatives.
-
Hegedüs, L., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(7), 1457-1469. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Justia Patents. (2018). processes for preparing olaparib. Retrieved from [Link]
- Google Patents. (n.d.). EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]
-
MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 12(11), 1361. Available at: [Link]
-
Arkivoc. (2004). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
